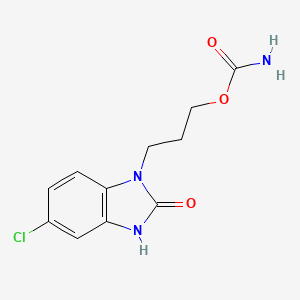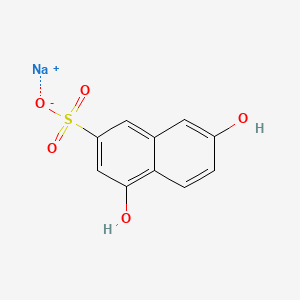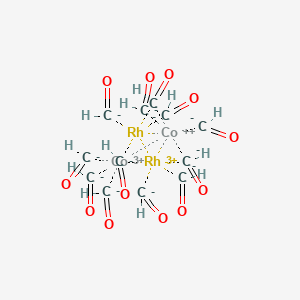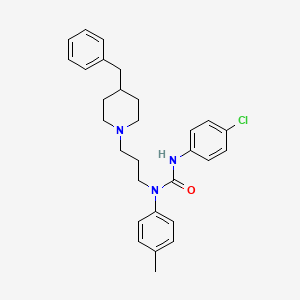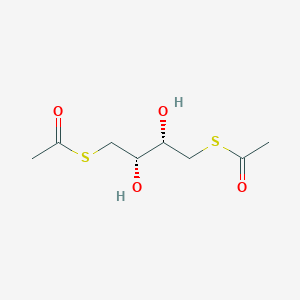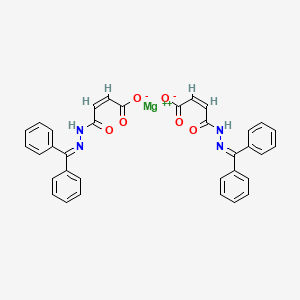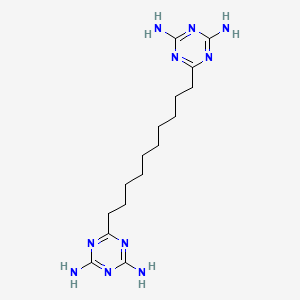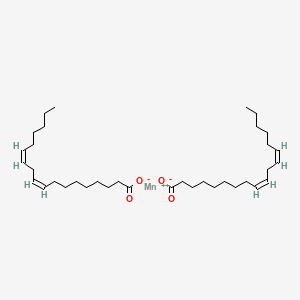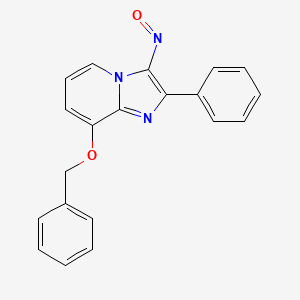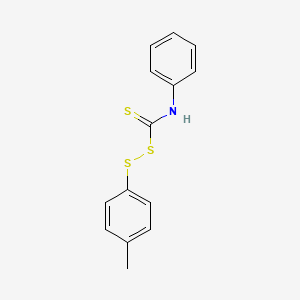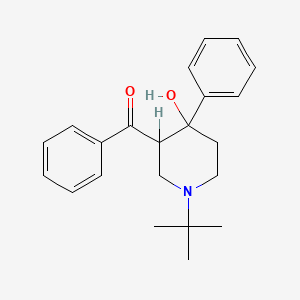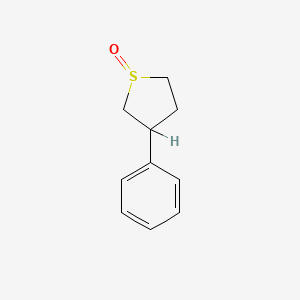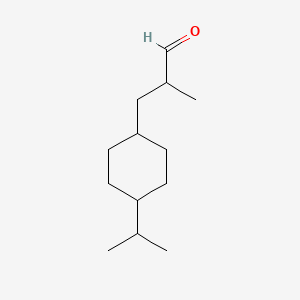
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde is an organic compound with the molecular formula C13H24O. It is characterized by its unique structure, which includes a cyclohexane ring substituted with an isopropyl group and an aldehyde functional group. This compound is often used in the fragrance industry due to its pleasant scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde typically involves the alkylation of cyclohexane derivatives followed by oxidation. One common method is the Friedel-Crafts alkylation of cyclohexane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the aldehyde functional group.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with optimized conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: 4-Isopropyl-alpha-methylcyclohexanecarboxylic acid.
Reduction: 4-Isopropyl-alpha-methylcyclohexanepropanol.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry due to its pleasant scent and stability.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isopropylcyclohexanecarboxaldehyde: Similar structure but lacks the alpha-methyl group.
4-Isopropyl-alpha-methylcyclohexanecarboxylic acid: Oxidized form of the aldehyde.
4-Isopropyl-alpha-methylcyclohexanepropanol: Reduced form of the aldehyde.
Uniqueness
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its pleasant scent and stability make it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
51367-69-2 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2-methyl-3-(4-propan-2-ylcyclohexyl)propanal |
InChI |
InChI=1S/C13H24O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h9-13H,4-8H2,1-3H3 |
InChI-Schlüssel |
ZVPQMVSVAYSBAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)CC(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


